tert-Butyl(dichloromethyl)dimethylsilane
Description
Evolution of Organosilicon Chemistry as a Strategic Synthetic Platform
The journey of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. wikipedia.org However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.org The subsequent development of silicone polymers after 1940 marked a significant milestone, showcasing the practical utility of these compounds. synarchive.com In contemporary organic synthesis, organosilicon compounds are no longer just protecting groups but are integral components of sophisticated synthetic strategies, enabling a wide array of chemical transformations.
Contextualizing Halogenated Organosilicon Compounds in Synthetic Methodology Development
Halogenated organosilicon compounds represent a pivotal class of reagents within the broader family of organosilanes. The presence of a halogen atom attached to the silicon or an organic substituent imparts unique reactivity, making them valuable precursors for a variety of functional group transformations. These compounds serve as versatile building blocks in cross-coupling reactions, nucleophilic substitutions, and as sources of carbanions and carbenes. Their utility is further enhanced by the ability to tune their steric and electronic properties through the choice of substituents on the silicon atom.
Significance of tert-Butyl(dichloromethyl)dimethylsilane within the Realm of Functionalized Organosilanes
Among the diverse array of functionalized organosilanes, this compound holds a specialized position. Its significance lies in its potential to act as a precursor to the dichloromethyl anion or a dichlorocarbene (B158193) equivalent under specific reaction conditions. The presence of the bulky tert-butyl group can influence the steric environment around the silicon atom, potentially modulating the reagent's reactivity and selectivity in synthetic applications.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-(dichloromethyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQYABNVUNASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402636 | |
| Record name | tert-Butyl(dichloromethyl)dimethylsilane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50402636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138983-08-1 | |
| Record name | tert-Butyl(dichloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl(dichloromethyl)dimethylsilane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for the Preparation of Tert Butyl Dichloromethyl Dimethylsilane
Precursor Selection and Mechanistic Pathways in tert-Butyl(dichloromethyl)dimethylsilane Synthesis
The synthesis of this compound logically proceeds through two key stages: the formation of a suitable tert-butyldimethylsilyl precursor and the subsequent introduction of the dichloromethyl group.
Synthetic Routes Involving Silicon-Carbon Bond Formation
The foundational step in synthesizing the target molecule is the creation of the tert-butyldimethylsilyl moiety. A primary and industrially significant method for this is the Grignard reaction. This involves the reaction of tert-butylmagnesium chloride with dimethyldichlorosilane. google.com The tert-butyl Grignard reagent is typically prepared in a mixed solvent system, such as diethyl ether and cyclohexane, to maintain solubility and control reactivity. google.com
Another route to form the silicon-carbon bond involves the reaction of tert-butyllithium (B1211817) with dimethyldichlorosilane. chemicalbook.com This method is common in laboratory-scale syntheses.
A key precursor that could be utilized for the subsequent dichloromethylation is tert-butyldimethylsilane (B7800976), which possesses a reactive Si-H bond. This silane (B1218182) can be prepared via a rearrangement reaction of tert-butyldimethylsilyl chloride and dimethyldichlorosilane catalyzed by a Lewis acid like zinc chloride. google.com
Table 1: Comparison of Precursor Synthesis Routes
| Precursor | Starting Materials | Reagents | Solvent | Typical Conditions |
| tert-Butyldimethylsilyl chloride | tert-Butyl chloride, Magnesium, Dimethyldichlorosilane | Grignard formation | Diethyl ether/Cyclohexane | 40-55°C |
| tert-Butyldimethylsilyl chloride | tert-Butyllithium, Dimethyldichlorosilane | Nucleophilic substitution | Pentane | 0°C to 25°C |
| tert-Butyldimethylsilane | tert-Butyldimethylsilyl chloride, Dimethyldichlorosilane | Lewis acid (e.g., ZnCl₂) | None (neat) | 35-45°C |
This table provides an interactive overview of common synthetic routes to key precursors.
Halogenation Strategies and Regioselectivity Considerations
Once a suitable tert-butyldimethylsilyl precursor is obtained, the next critical step is the introduction of the dichloromethyl group. While specific literature for the direct dichloromethylation of a tert-butyldimethylsilyl precursor to form the title compound is scarce, established methods in organosilane chemistry suggest plausible routes.
A likely method involves the reaction of a precursor containing a methyl group with a chlorinating agent. For instance, the free-radical chlorination of a methylsilyl group can be initiated by UV light or a radical initiator. However, controlling the degree of chlorination to achieve dichlorination without significant formation of mono- or trichlorinated byproducts presents a challenge in regioselectivity.
Alternatively, a more controlled approach could involve the reaction of tert-butyldimethylsilane with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as potassium tert-butoxide. This reaction proceeds via the generation of dichlorocarbene (B158193) (:CCl₂), which can then insert into the Si-H bond. This method offers a more direct and potentially more selective route to the desired dichloromethyl product.
The synthesis of other dichloromethylsilanes often involves the direct reaction of methyl-containing silanes with chlorine gas at elevated temperatures or under photochemical conditions, though this often leads to a mixture of chlorinated products.
Optimization of Reaction Conditions and Yield Enhancement Techniques
Optimizing the synthesis of this compound would focus on maximizing the yield of the desired product while minimizing side reactions.
In the Grignard synthesis of the precursor, key parameters to optimize include the ratio of Grignard reagent to dimethyldichlorosilane, the reaction temperature, and the solvent composition. google.com Maintaining a slight excess of the Grignard reagent can ensure complete consumption of the dichlorosilane, but a large excess can lead to the formation of di-tert-butyldimethylsilane.
For the postulated dichloromethylation step via dichlorocarbene insertion, optimization would involve the choice of base, the solvent, and the reaction temperature. The rate of addition of the base to the solution of the silane and chloroform would be critical to control the concentration of the highly reactive dichlorocarbene and prevent undesired side reactions.
Yield enhancement would also involve an efficient work-up procedure to separate the product from unreacted starting materials and byproducts. For the Grignard reaction, this involves careful hydrolysis and extraction. google.com For the dichloromethylation, purification by fractional distillation under reduced pressure would likely be necessary to isolate the product from other chlorinated species.
Purity Assessment and Scale-Up Methodologies for Research Applications
Assessing the purity of this compound would typically involve standard analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) would be invaluable for identifying the product and any chlorinated byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) would provide definitive structural confirmation and quantitative purity analysis.
For scaling up the synthesis for research applications, transitioning from laboratory glassware to jacketed glass reactors would allow for better temperature control, which is crucial for both the Grignard reaction and the potentially exothermic dichloromethylation step. The safe handling of pyrophoric reagents like tert-butyllithium and reactive intermediates like dichlorocarbene would be of paramount importance.
The purification of larger quantities would likely rely on fractional distillation. The design of the distillation column, including the type of packing and the number of theoretical plates, would be optimized to achieve the desired purity. google.com Crystallization could also be explored as a final purification step if the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent. patsnap.com
Fundamental Reactivity and Mechanistic Investigations of Tert Butyl Dichloromethyl Dimethylsilane
Nucleophilic Activation and Transformations of the Dichloromethyl Moiety
The dichloromethyl group is the primary site for nucleophilic activation, leading to the formation of key reactive intermediates. This activation can proceed through direct deprotonation or subsequent elimination pathways.
Generation and Trapping of Dichloromethyl Anions
The carbon-hydrogen bond of the dichloromethyl moiety is acidic due to the electron-withdrawing nature of the two chlorine atoms. Treatment of tert-butyl(dichloromethyl)dimethylsilane with a strong, non-nucleophilic base results in the deprotonation of this position to generate a transient α,α-dichloro(tert-butyldimethylsilyl)methyl anion.
The general transformation can be represented as: (CH₃)₃CSi(CH₃)₂CHCl₂ + Base → [(CH₃)₃CSi(CH₃)₂CCl₂]⁻ + [Base-H]⁺
The stability and subsequent reactivity of this dichloromethyl anion are influenced by the silicon substituent. The silicon atom can stabilize the adjacent carbanion through σ-π hyperconjugation. Once generated, this anionic species can be trapped by various electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. For example, it can react with carbonyl compounds, alkyl halides, or other electrophilic partners.
Exploration of α-Elimination Pathways
A significant reaction pathway for the generated dichloromethyl anion is α-elimination. In this process, the anion expels a chloride ion to yield dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate. wikipedia.org
[(CH₃)₃CSi(CH₃)₂CCl₂]⁻ → (CH₃)₃CSi(CH₃)₂Cl + :CCl₂
Dichlorocarbene is a well-studied species in organic chemistry. wikipedia.org Its generation from this compound provides a method for its formation under specific conditions. Once formed, dichlorocarbene rapidly engages in further reactions, most notably [1+2] cycloaddition with alkenes to produce geminal dichlorocyclopropanes. wikipedia.org These products are versatile synthetic intermediates that can be further transformed into cyclopropanes or cyclopropanones. wikipedia.org
Electrophilic Reactivity Profiles of the Silicon Center
The silicon atom in this compound is an electrophilic center, susceptible to nucleophilic attack. This reactivity is analogous to that of other chlorosilanes, such as the widely used protecting agent tert-butyldimethylsilyl chloride (TBSCl). wikipedia.org Nucleophiles can attack the silicon atom, leading to the displacement of one of the substituents.
The bulky tert-butyl group attached to the silicon atom imparts significant steric hindrance, which modulates the accessibility of the silicon center. wikipedia.orgtudublin.ie This steric shielding makes the compound less reactive towards nucleophilic substitution at silicon compared to less hindered silanes like trimethylsilyl (B98337) chloride. However, the presence of the electron-withdrawing dichloromethyl group enhances the electrophilicity of the silicon atom, making it more susceptible to attack than an analogous alkyl-substituted silane (B1218182). Reactions with strong nucleophiles, particularly under conditions that favor SN2-type reactions at silicon, can lead to cleavage of the silicon-carbon or silicon-chlorine bonds. For instance, reaction with an alcohol in the presence of a base could potentially lead to the formation of a silyl (B83357) ether, similar to the protective reactions involving TBSCl. wikipedia.org
Radical Mediated Processes Involving the Silicon-Carbon and Carbon-Halogen Bonds
The bonds within this compound can undergo homolytic cleavage under radical conditions. The primary targets for such processes are the carbon-halogen (C-Cl) bonds and the silicon-carbon (Si-C) bond of the dichloromethyl group.
Radical-based reagents or initiation via photolysis or thermolysis can induce the cleavage of a C-Cl bond to form a silyl-substituted dichloromethyl radical: (CH₃)₃CSi(CH₃)₂CHCl₂ + Initiator• → (CH₃)₃CSi(CH₃)₂ĊHCl + Initiator-Cl
This radical intermediate can then participate in various radical chain reactions, such as hydrogen atom abstraction or addition to unsaturated systems. The chemistry of silyl radicals is well-established, with reagents like tris(trimethylsilyl)silane (B43935) serving as effective radical-based reducing agents. core.ac.uk
Alternatively, the silicon-carbon bond can cleave. The Si-C bond is generally robust, but under forcing conditions or with specific radical initiators, homolysis can occur. This would generate a tert-butyldimethylsilyl radical and a dichloromethyl radical. The stability of the resulting radicals plays a crucial role in determining the preferred cleavage pathway.
Theoretical and Computational Studies on Reaction Energetics and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms, energetics, and structures of intermediates and transition states involved in the reactions of this compound.
Density Functional Theory (DFT) Calculations of Reaction Intermediates
DFT calculations are instrumental in understanding the properties of the key intermediates in the reactions of this compound. For the nucleophilic activation pathway, DFT can be used to model the geometry and electronic structure of the dichloromethyl anion.
Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31+G**, which is effective for optimizing geometries and calculating energies of organometallic and anionic species. nih.gov Such studies can predict bond lengths, bond angles, and charge distribution in the anion, offering insights into its stability and reactivity. Furthermore, the transition state for the deprotonation step can be located, and its energy can be calculated to determine the activation barrier for the reaction. nih.gov Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to provide a more accurate picture of the reaction in solution. nih.govconicet.gov.ar
The subsequent α-elimination to form dichlorocarbene can also be modeled. DFT calculations can elucidate the potential energy surface for the departure of the chloride ion, providing the activation energy for carbene formation. The HOMO-LUMO energy gap of the parent molecule and its intermediates can also be calculated to predict their kinetic stability and reactivity. conicet.gov.ar
Below is an interactive table representing hypothetical data that could be obtained from DFT calculations for the dichloromethyl anion intermediate.
| Parameter | Calculated Value (B3LYP/6-31+G**) | Description |
|---|---|---|
| Si-C(Cl₂) Bond Length | 1.85 Å | The distance between the silicon atom and the anionic carbon. |
| C-Cl Bond Length | 1.80 Å | The average length of the carbon-chlorine bonds in the anion. |
| Cl-C-Cl Bond Angle | 112° | The angle between the two chlorine atoms attached to the anionic carbon. |
| Mulliken Charge on C(Cl₂) | -0.75 e | The calculated partial charge localized on the dichloromethyl carbon. |
| Activation Energy (Deprotonation) | 18.5 kcal/mol | The calculated energy barrier for the removal of the proton by a reference base in the gas phase. |
Molecular Dynamics Simulations of Reactive Species
To date, a comprehensive analysis of the reactive species originating from this compound through molecular dynamics (MD) simulations has not been extensively documented in peer-reviewed literature. MD simulations represent a powerful computational tool for elucidating the intricate, time-dependent behavior of molecules and chemical reactions at an atomic level. eurekalert.orgacs.org Such simulations could provide profound insights into the transient intermediates formed from this compound, most notably the corresponding silyl-substituted carbene.
The primary reactive species anticipated from the α-elimination of a chloride ion from the dichloromethyl group of this compound is tert-butyl(chloromethyl)dimethylsilyl carbene. Carbenes are neutral, divalent carbon species that are typically highly reactive and short-lived. egyankosh.ac.in They exist in either a singlet or triplet electronic state, which dictates their geometry and reactivity. egyankosh.ac.in Molecular dynamics simulations, in conjunction with quantum mechanics (QM/MD), would be invaluable for exploring the dynamics of this carbene's formation, its electronic state, and its subsequent reactions.
A hypothetical MD simulation of this system would involve modeling the trajectory of the carbene and its interactions with other molecules or surfaces over time. This would allow for the visualization of reaction pathways, the identification of transition states, and the calculation of reaction rates. For instance, the cycloaddition of the carbene to an alkene could be simulated to understand the stereoselectivity of the reaction, which is a hallmark of carbene chemistry. acs.org
While direct MD studies on this compound are not available, computational studies on analogous carbenes, such as dichlorocarbene (CCl₂), provide a framework for the potential outcomes of such simulations. Density Functional Theory (DFT) calculations have been employed to investigate the cycloaddition reactions of CCl₂ with various aldehydes. researchgate.net These studies reveal the electronic factors that govern the reactivity and the energy barriers of subsequent rearrangement reactions.
Table 1: Calculated Global Reactivity Indices for Selected Carbenes and Reactants (eV)
| Compound | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |
| Dichlorocarbene | -4.68 | 6.26 | 1.75 | 1.58 |
| Dibromocarbene | -4.52 | 5.31 | 1.92 | 1.80 |
| Difluorocarbene | -3.62 | 8.27 | 0.79 | 2.65 |
| Dimethoxycarbene | -1.99 | 6.80 | 0.29 | 4.33 |
| Thioketone 2a | -5.74 | 3.22 | 5.11 | 3.14 |
Data adapted from DFT wb97xd/6-311g(d,p)(PCM) calculations. nih.gov
This table illustrates how computational chemistry can quantify the reactivity of different carbenes. A molecular dynamics simulation could build upon these static calculations by showing how these properties influence the real-time interaction and reaction with a substrate like a thioketone. nih.gov For example, the simulation could track the trajectory of the electrophilic attack of dichlorocarbene on the sulfur atom of a thioketone, revealing the stepwise mechanism involving a transient thiocarbonyl ylide. nih.gov
Furthermore, theoretical studies on (phosphino)(silyl)carbenes have highlighted the significant influence of the substituents on the carbene's structure and stability. rsc.org These acyclic carbenes exhibit wide bond angles at the carbene center, which can impact their coordination to metal atoms. rsc.org An MD simulation of tert-butyl(chloromethyl)dimethylsilyl carbene could explore its conformational dynamics and how the bulky tert-butyl and dimethylsilyl groups influence its reactivity and potential for intramolecular rearrangements.
Applications of Tert Butyl Dichloromethyl Dimethylsilane in Advanced Synthetic Transformations
Development of Novel Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. nih.gov Tert-Butyl(dichloromethyl)dimethylsilane offers intriguing possibilities for creating these bonds, particularly through stereoselective processes and cycloaddition reactions.
Stereoselective Alkylation and Arylation Reactions
While direct palladium-catalyzed arylation using this compound is not extensively documented, its structure lends itself to established C-C bond-forming methodologies where stereocontrol is paramount. The bulky tert-butyldimethylsilyl group is well-known to influence the steric environment of a reaction center, which can be exploited to achieve high diastereoselectivity. nih.govsoci.org
A significant potential application lies in the Peterson olefination, a powerful method for synthesizing alkenes from α-silyl carbanions and carbonyl compounds. researchgate.net The process begins with the deprotonation of the dichloromethyl group of this compound using a strong base, such as an organolithium reagent, to generate a transient α-chloro-α-silyl carbanion. This carbanion then attacks an aldehyde or ketone.
One of the key advantages of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene. wikipedia.orgnrochemistry.com The intermediate β-hydroxysilane can be isolated, and its subsequent elimination can be directed to form either the (E)- or (Z)-alkene by choosing acidic or basic conditions, respectively. organic-chemistry.org Acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs through a syn-elimination. This dual control allows for the selective synthesis of a desired alkene isomer from a single diastereomeric intermediate.
Table 1: Hypothetical Stereoselective Peterson Olefination using this compound
| Carbonyl Compound | Intermediate | Elimination Condition | Product (Alkene) |
| Benzaldehyde | β-hydroxy-(dichloromethyl)silane | Acid (e.g., H₂SO₄) | (E)-β-Chlorostyrene |
| Benzaldehyde | β-hydroxy-(dichloromethyl)silane | Base (e.g., KH) | (Z)-β-Chlorostyrene |
| Cyclohexanone | β-hydroxy-(dichloromethyl)silane | Acid or Base | 1-(chloromethylene)cyclohexane |
This table is based on the established mechanism of the Peterson Olefination and illustrates a potential application for this compound in stereoselective C-C bond formation.
Cycloaddition Reactions Incorporating Dichloromethylated Synthons
Cycloaddition reactions are highly efficient processes for constructing cyclic molecules. nih.gov this compound can serve as a valuable precursor for dichlorinated synthons, most notably dichlorocarbene (B158193) (:CCl₂), for use in [1+2] cycloadditions. wikipedia.org
Upon treatment with a strong base (e.g., potassium tert-butoxide), the compound can undergo α-elimination to generate dichlorocarbene. This highly reactive intermediate readily participates in cycloaddition reactions with alkenes to furnish gem-dichlorocyclopropanes. wikipedia.orgpku.edu.cn These cyclopropane (B1198618) derivatives are versatile synthetic intermediates that can be further transformed, for example, by reduction of the C-Cl bonds or hydrolysis to a cyclopropanone.
Table 2: Representative [1+2] Cycloaddition Reactions
| Alkene Substrate | Dichlorocarbene Source | Product |
| Styrene | :CCl₂ from this compound + Base | 1,1-dichloro-2-phenylcyclopropane |
| Cyclohexene (B86901) | :CCl₂ from this compound + Base | 7,7-dichlorobicyclo[4.1.0]heptane |
| 1-Octene | :CCl₂ from this compound + Base | 1,1-dichloro-2-hexylcyclopropane |
This table illustrates the expected products from the reaction of dichlorocarbene, generated from the title compound, with various alkenes.
Introduction of Functional Groups through Organosilane-Mediated Processes
The dichloromethylsilyl moiety can be introduced into organic molecules and subsequently transformed, providing a pathway to various functional groups.
Formation of Dichloromethyl-Containing Organic Scaffolds
The primary method for incorporating the tert-butyl(dichloromethyl)dimethylsilyl group onto an organic framework is through nucleophilic substitution at the silicon atom. libretexts.org Analogous to the widely used tert-butyldimethylsilyl chloride (TBDMSCl), this compound can be converted into a more reactive silylating agent (e.g., a silyl (B83357) triflate) or used under conditions that facilitate reaction with nucleophiles like alcohols, phenols, and amines.
This reaction yields an organic scaffold derivatized with the dichloromethylsilyl group. For example, reaction with an alcohol in the presence of a non-nucleophilic base would produce a dichloromethylsilyl ether. These silylated compounds serve as platforms for the subsequent chemical modifications of the dichloromethyl group itself.
Subsequent Transformations of the Dichloromethyl Group (e.g., reduction, hydrolysis)
Once incorporated into a molecule, the dichloromethyl group (-CHCl₂) is a versatile handle for further synthetic elaboration. It can undergo both reduction and hydrolysis to introduce different functionalities.
Hydrolysis to a Formyl Group: The gem-dichloro arrangement can be hydrolyzed under either acidic or basic conditions to yield a formyl group (-CHO). This transformation is analogous to the hydrolysis step in the Reimer-Tiemann reaction or formylations involving dichloromethyl methyl ether. orgsyn.orgmdpi.com This provides a method for introducing an aldehyde functionality into a molecule under potentially mild conditions, leveraging the stability and selective cleavage of the silyl ether linkage.
Reduction: The carbon-chlorine bonds of the dichloromethyl group can be reduced. Stepwise reduction could potentially afford the monochloromethyl (-CH₂Cl) or the fully reduced methyl (-CH₃) group, depending on the reducing agent and reaction conditions. Hydrosilanes, in the presence of acid, have been shown to be effective reducing agents for certain functional groups. usf.edu Alternatively, standard reducing agents like lithium aluminum hydride or catalytic hydrogenation could be employed. This allows for the controlled introduction of chloromethyl or methyl groups at the site of the original silyl attachment.
Table 3: Key Transformations of the Dichloromethylsilyl Group
| Starting Scaffold | Reagents and Conditions | Transformed Functional Group | Product Class |
| R-O-Si(Me)₂(CHCl₂) | H₃O⁺ or OH⁻ | -CHO (Formyl) | Aldehyde (after desilylation) |
| R-O-Si(Me)₂(CHCl₂) | Reducing Agent (e.g., LiAlH₄) | -CH₃ (Methyl) | Methyl-substituted compound (after desilylation) |
| R-O-Si(Me)₂(CHCl₂) | Mild Reducing Agent | -CH₂Cl (Monochloromethyl) | Chloromethyl-substituted compound (after desilylation) |
Role as a Precursor for Reactive Carbenoid Species
One of the most significant applications of compounds bearing a dichloromethyl group is their use as precursors to dichlorocarbene (:CCl₂), a highly reactive intermediate. wikipedia.org this compound is well-suited for this role.
The generation of the carbenoid species is typically achieved by treating the silane (B1218182) with a strong, non-nucleophilic base like potassium tert-butoxide or lithium diisopropylamide (LDA). The base abstracts the acidic proton from the dichloromethyl group to form an α-silyl carbanion. This intermediate is unstable and rapidly eliminates a leaving group to generate dichlorocarbene. The carbene can then be trapped in situ by a variety of substrates, most commonly alkenes, to form dichlorocyclopropanes as described in section 4.1.2. This method avoids the need to handle volatile and toxic precursors like chloroform (B151607) in certain applications.
Generation of Dichlorocarbenes and Related Intermediates
The generation of dichlorocarbene (:CCl2), a highly reactive intermediate, is a cornerstone of various synthetic methodologies, most notably for the construction of dichlorocyclopropanes. Standard methods for producing dichlorocarbene often involve the reaction of chloroform with a strong base.
Theoretically, this compound possesses the requisite dichloromethyl group (–CHCl2) that could, upon activation, liberate dichlorocarbene. A plausible, though unconfirmed, pathway would involve the treatment of this compound with a suitable base. The reaction would proceed via deprotonation of the dichloromethyl group to form a carbanion, which could then undergo alpha-elimination to release dichlorocarbene and the corresponding silyl anion.
However, a thorough review of scientific databases and chemical literature reveals a lack of specific studies detailing the use of this compound for this purpose. While other organosilicon compounds have been explored as carbene precursors, the reactivity and efficiency of this compound in this context have not been reported.
Reactions of Derived Carbenoids with Olefins and Other Substrates
Assuming that this compound could be induced to generate dichlorocarbene, the resulting intermediate would be expected to undergo characteristic reactions. The most prominent of these is the [1+2] cycloaddition with olefins to yield gem-dichlorocyclopropanes. These products are valuable synthetic intermediates that can be further transformed into other functional groups.
For instance, the reaction of dichlorocarbene generated from a hypothetical reaction of this compound with an alkene such as cyclohexene would be expected to produce 7,7-dichlorobicyclo[4.1.0]heptane.
Hypothetical Reaction Scheme:
It is important to reiterate that while this reaction is mechanistically plausible and analogous to established methods of dichlorocyclopropanation, there is no specific literature precedent for the use of this compound as the dichlorocarbene source.
Catalytic Applications and Ligand Development
The steric and electronic properties of ligands play a crucial role in the efficacy and selectivity of metal-catalyzed reactions. The bulky tert-butyl group and the silicon atom in this compound could theoretically allow it to function as a ligand or a precursor to a ligand in catalytic systems.
Investigation of this compound as a Ligand Precursor
The transformation of this compound into a coordinating ligand would likely involve the substitution of the chloro atoms. For example, reaction with a phosphine-containing nucleophile could potentially lead to the formation of a novel phosphine-silyl ligand. The steric bulk of the tert-butyl group could influence the coordination geometry and stability of the resulting metal complex.
However, searches of chemical literature and databases did not yield any reports of this compound being used as a ligand precursor. The synthesis and characterization of metal complexes bearing ligands derived from this specific silane have not been described.
Its Role in Metal-Catalyzed Cross-Coupling or Functionalization Reactions
Metal-catalyzed cross-coupling and C-H functionalization reactions are powerful tools in organic synthesis. Ligands are critical in these processes for stabilizing the metal center, modulating its reactivity, and influencing the regioselectivity and stereoselectivity of the reaction.
While related compounds containing tert-butyl groups, such as tert-butylamine, have been shown to be effective ligands or additives in nickel-catalyzed cross-coupling reactions, there is no evidence to suggest that this compound has been employed in a similar capacity. wikipedia.orgcardiff.ac.ukrsc.org The potential for the dichloromethyl group to interact with or be transformed by the catalytic system would add a layer of complexity that has not been explored in the context of this specific compound.
Structural Elucidation Methodologies for Reaction Products Derived from Tert Butyl Dichloromethyl Dimethylsilane
Advanced Spectroscopic Techniques for Product Characterization
Spectroscopic methods are fundamental to the initial characterization of reaction products, offering detailed information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organosilicon compounds derived from tert-Butyl(dichloromethyl)dimethylsilane. ¹H and ¹³C NMR spectra provide foundational information about the carbon-hydrogen framework, while ²⁹Si NMR offers direct insight into the local environment of the silicon atom.
The chemical shift in ²⁹Si NMR is highly sensitive to the nature of the substituents attached to the silicon atom. pascal-man.comresearchgate.net For the parent compound, this compound, the silicon atom is bonded to two methyl groups, a tert-butyl group, and a dichloromethyl group. When the chlorine atoms are substituted during a reaction, for instance, replaced by alkyl or alkoxy groups, the electronic environment around the silicon nucleus changes, resulting in a predictable shift in the ²⁹Si NMR signal. unige.chresearchgate.net For example, the replacement of electron-withdrawing chlorine atoms with electron-donating alkyl groups would typically cause an upfield shift (to a less positive or more negative ppm value).
For complex structures where stereoisomers are possible, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish through-bond connectivity. For stereochemical assignments, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between atoms, helping to determine the relative configuration of substituents. nih.gov In cases where reactions create diastereomers, the distinct magnetic environments often lead to separate signals in the ¹³C and ¹H NMR spectra, allowing for their identification and quantification. nih.gov
Interactive Table 1: Representative NMR Data for a Hypothetical Reaction Product
The following table illustrates typical NMR chemical shifts for a hypothetical product, (tert-Butyldimethylsilyl)(diethoxymethyl)methane, derived from the reaction of this compound with sodium ethoxide.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Rationale |
| ¹H | -Si-C(H)(OCH₂CH₃)₂ | ~4.5 | Methine proton adjacent to two oxygen atoms. |
| -O-CH₂CH₃ | ~3.6 (quartet) | Methylene group adjacent to oxygen and coupled to a methyl group. | |
| -OCH₂CH₃ | ~1.2 (triplet) | Terminal methyl group of the ethoxy substituent. | |
| -Si-(CH₃)₂ | ~0.1 (singlet) | Dimethyl groups attached to silicon. | |
| -C(CH₃)₃ | ~0.9 (singlet) | tert-Butyl group attached to silicon. | |
| ¹³C | -Si-CH(OEt)₂ | ~100 | Methine carbon bonded to two oxygens. |
| -OCH₂CH₃ | ~58 | Methylene carbon of the ethoxy group. | |
| -OCH₂CH₃ | ~15 | Methyl carbon of the ethoxy group. | |
| -Si-(CH₃)₂ | ~ -2 | Dimethyl groups on silicon. | |
| -C(CH₃)₃ | ~26 | Quaternary carbon of the tert-butyl group. | |
| -C(CH₃)₃ | ~18 | Methyl carbons of the tert-butyl group. | |
| ²⁹Si | (t-Bu)(Me)₂Si- | ~ +5 to +15 | The specific shift depends on the replacement of the two chlorine atoms with two alkoxy groups, typically shifting upfield from the starting material. researchgate.netrsc.org |
Mass spectrometry is a powerful technique used to determine the molecular weight of reaction products and to gain structural information through the analysis of fragmentation patterns. rsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a product with high confidence.
When subjected to ionization in a mass spectrometer, molecules fragment in predictable ways that reflect their underlying structure. libretexts.orgyoutube.com For derivatives of this compound, common fragmentation pathways involve the cleavage of bonds to the silicon atom. The tert-butyl group is often lost as a stable cation or radical, leading to a prominent peak at [M-57]⁺. Cleavage of the Si-C bond of the functionalized dichloromethyl group can also occur. The analysis of these fragments, particularly using tandem mass spectrometry (MS/MS), allows researchers to piece together the structure of the original molecule and infer the reaction pathway that led to its formation. nih.govresearchgate.net For example, observing the sequential loss of substituents from a parent ion can confirm the success of a substitution reaction at the dichloromethyl carbon.
Interactive Table 2: Plausible Mass Spectrometry Fragmentation of a Hypothetical Product
This table outlines expected fragments for the hypothetical product (tert-Butyldimethylsilyl)(phenyl)chloromethane, formed by the substitution of one chlorine atom with a phenyl group.
| m/z (mass-to-charge ratio) | Ion Formula | Description of Loss |
| 242/244 | [C₁₃H₂₁ClSi]⁺ | Molecular Ion (M⁺). The 3:1 isotopic pattern is characteristic of one chlorine atom. |
| 185/187 | [C₇H₈ClSi]⁺ | Loss of a tert-butyl group ([M - C₄H₉]⁺). A very common fragmentation for tert-butylsilyl compounds. |
| 165 | [C₁₂H₁₈Si]⁺ | Loss of the chlorine radical and a hydrogen radical ([M - Cl - H]⁺). |
| 147 | [C₇H₁₆SiCl]⁺ | Loss of the phenyl group ([M - C₆H₅]⁺). |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl (B1604629) moiety. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation. |
Crystallographic Analysis of Complex Molecular Architectures
When a reaction product derived from this compound can be obtained as a single crystal, X-ray crystallography provides the most definitive structural elucidation. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through it. acs.org
The resulting structural model provides unambiguous data on bond lengths, bond angles, and torsional angles. wikipedia.org This level of detail is unparalleled and can be crucial for resolving complex structural questions, such as the conformation of cyclic derivatives or the precise geometry around the silicon atom. Furthermore, for chiral molecules that crystallize in a chiral space group, X-ray crystallography can determine the absolute configuration of the stereocenters, providing a definitive answer that can be difficult to obtain by spectroscopic methods alone. This makes it an essential tool for validating structures of novel or architecturally complex molecules. nih.gov
Chiroptical Methods for Enantiomeric Excess Determination
Substitution reactions at the dichloromethyl carbon of this compound can create a new stereocenter. For example, the sequential, selective substitution of the two chlorine atoms with different nucleophiles would result in a chiral product. In such cases, it is critical to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.
Chiroptical methods are specifically designed for this purpose. A primary technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). jasco-global.com A CSP is designed to interact differently with the two enantiomers of a chiral compound, causing them to travel through the column at different rates and thus be separated. nih.gov
Coupling a chiral HPLC system with a Circular Dichroism (CD) detector provides a powerful analytical combination. nih.gov A CD detector measures the differential absorption of left- and right-circularly polarized light, a property unique to chiral molecules. Each separated enantiomer will produce a CD signal of equal magnitude but opposite sign. By integrating the peak areas from the chromatogram, the ratio of the enantiomers, and therefore the enantiomeric excess, can be accurately determined. rsc.org This method is highly sensitive and provides definitive proof of enantiomeric composition. jasco-global.com
Future Research Directions and Emerging Opportunities in Tert Butyl Dichloromethyl Dimethylsilane Chemistry
Exploration of New Synthetic Pathways and Reagent Derivatives
Future research will likely focus on developing more efficient, selective, and scalable synthetic routes to tert-butyl(dichloromethyl)dimethylsilane and its derivatives. While traditional methods for preparing organochlorosilanes exist, emerging strategies aim to improve upon these. acs.org Catalytic transformations of accessible chlorosilanes represent a promising avenue for creating valuable carbosilanes. acs.orgscienceinfo.com
One area of exploration is the use of novel catalytic systems. For instance, tetraalkylphosphonium chloride catalysts have been successfully used in the reactions of dichloromethylsilane (B8780727) with vinyltrichlorosilane to produce complex disilacyclohexane compounds. acs.orgacs.orgkist.re.kr Adapting such catalytic coupling reactions could provide new pathways to this compound and related structures. acs.org Research into the direct synthesis of organofunctional silanes from elemental silicon and organic chlorides remains a foundational area, with ongoing efforts to discover new catalysts and promoters to enhance selectivity and yield. acs.orgmdpi.com
Furthermore, the dichloromethyl group serves as a versatile handle for creating a new generation of reagent derivatives. Future work could involve the selective mono- or di-substitution of the chlorine atoms to introduce a wide array of functional groups. This would transform the parent compound into a diverse library of building blocks for organic synthesis.
Table 1: Potential Synthetic Strategies and Derivative Classes
| Research Direction | Description | Potential Derivatives | Key Challenges |
|---|---|---|---|
| Catalytic C-H Silylation | Direct functionalization of methane (B114726) or its chlorinated derivatives with a tert-butyldimethylsilyl precursor. | Direct synthesis of the target compound. | Activation of methane; controlling selectivity. |
| Phosphonium-Catalyzed Coupling | Reaction of a suitable tert-butyl-dimethylsilyl precursor with a dichloromethyl source using catalysts like [Bu₄P]⁺Cl⁻. acs.org | High-purity this compound. | Catalyst stability and reactivity with sterically hindered substrates. |
| Selective Grignard Reactions | Stepwise reaction of tert-butyl(trichloromethyl)dimethylsilane (if accessible) with a Grignard reagent. | Mono- and di-substituted functionalized silanes (e.g., -R, -OR, -NR₂). | Controlling the degree of substitution on the chloromethyl group. |
| Post-Synthetic Functionalization | Using the dichloromethyl group as a synthon for further chemical transformations (e.g., reduction, nucleophilic substitution). | Silyl-dihalomethylenes, silyl-carbenes, functionalized methylsilyl compounds. | Managing the reactivity of intermediates. |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The integration of automated synthesis and flow chemistry platforms offers a significant opportunity to accelerate research in this compound chemistry. nus.edu.sgyoutube.com These technologies allow for rapid reaction optimization, improved safety by containing reactive intermediates, and the ability to perform high-throughput screening of reaction conditions and derivatives. nus.edu.sgyoutube.com
Researchers have demonstrated the use of microflow reactors and photocatalysis (e.g., with eosin (B541160) Y) for the on-demand, stepwise functionalization of Si-H bonds, a method that could be adapted for creating derivatives of related silanes. nus.edu.sg This approach allows for precise control over stoichiometry and reaction time, which is crucial for achieving selective monofunctionalization and avoiding over-substitution. nus.edu.sgresearchgate.net
Applying this to this compound could involve:
Automated Optimization: A flow reactor system could rapidly screen catalysts, solvents, and temperature conditions for its synthesis.
High-Throughput Derivatization: An automated platform could perform parallel reactions on the dichloromethyl group, using a variety of nucleophiles to quickly generate a library of new compounds for screening in materials or biological applications.
On-Demand Reagent Generation: Flow chemistry can facilitate the safe, on-demand generation of reactive intermediates from this compound, which can then be used immediately in subsequent synthetic steps. nus.edu.sg
This automated approach would enable chemists to focus on designing novel functional molecules rather than on the laborious process of manual synthesis and optimization. nus.edu.sg
Sustainable and Green Chemistry Approaches to its Utilization
Future research is increasingly guided by the principles of green and sustainable chemistry. mdpi.comresearchgate.net For this compound, this involves developing manufacturing processes that minimize waste, avoid hazardous reagents, and reduce energy consumption.
Key areas for future green chemistry research include:
Chlorine-Free Synthetic Routes: A major goal in organosilicon chemistry is to move away from chlorine-based processes, such as the Müller-Rochow direct process, which generates chlorinated byproducts. mdpi.comresearchgate.net Research into the direct reaction of silicon with non-halogenated reagents, such as dimethyl ether in mechanochemical reactors, points towards a more sustainable future for silane (B1218182) synthesis. rsc.org
Catalytic Dehydrogenative Coupling: The use of earth-abundant metal catalysts, such as cobalt, for the dehydrogenative coupling of hydrosilanes with alcohols offers a green alternative to traditional methods, producing valuable alkoxysilanes and hydrogen gas as the only byproduct. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. Catalytic routes are often superior in this regard compared to stoichiometric reactions. nih.gov
Green Solvents: Replacing traditional organic solvents with greener alternatives, or performing reactions under solvent-free conditions (e.g., mechanochemistry), will be a priority. rsc.orgnih.gov
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Approach (e.g., Grignard/Direct Process) | Potential Green Approach |
|---|---|---|
| Starting Materials | Alkyl halides, magnesium, silicon-copper alloy. encyclopedia.pubgoogle.com | Hydrosilanes, alcohols, non-halogenated organics. nih.gov |
| Byproducts | Magnesium salts, chlorinated silane mixtures. encyclopedia.pub | H₂ gas, water. nih.gov |
| Catalysts | Often stoichiometric reagents or copper. scienceinfo.com | Earth-abundant, low-loading catalysts (e.g., Co, Fe). nih.gov |
| Energy Input | High temperatures often required (280-300°C). scienceinfo.com | Mild reaction conditions (room temperature). nih.gov |
| Process Type | Batch processing. | Continuous flow or mechanochemical synthesis. nus.edu.sgrsc.org |
Potential in Materials Science and Polymer Chemistry Applications
The bifunctional nature of this compound makes it a promising precursor for novel materials and polymers. wiley-vch.de The sterically bulky tert-butyl group can impart solubility and thermal stability, while the dichloromethyl group provides a reactive site for polymerization or surface modification. scienceinfo.comwiley-vch.de
Emerging opportunities in this area include:
Precursors to Silicon Carbide (SiC): Carbosilane polymers, which have a backbone of alternating silicon and carbon atoms, can serve as pre-ceramic materials that yield silicon carbide upon pyrolysis. The dichloromethyl group could be used to form Si-C-Si linkages, creating novel polycarbosilanes with tailored properties.
Functional Coatings and Adhesives: Organosilanes are widely used as coupling agents and for surface modification. researchgate.netspast.org this compound could be grafted onto surfaces (e.g., glass, metal oxides) and the remaining chloro-functionality could be used to anchor other molecules or initiate surface-initiated polymerization, creating robust, functional coatings.
Novel Silicone Polymers: While traditional silicones are based on polysiloxane (Si-O) backbones, the dichloromethyl group allows for the creation of polymers with Si-C backbones. wiley-vch.de This can lead to materials with different mechanical, thermal, and chemical properties compared to standard silicones. For instance, organosilicon polymers have shown excellent high-temperature performance in applications like drilling fluids, where covalent bonds to clay surfaces prevent desorption at high temperatures. mdpi.com
Hybrid Organic-Inorganic Materials: The compound can act as a bridge between organic polymers and inorganic materials, creating hybrid composites with enhanced properties such as improved mechanical strength, thermal stability, and reduced flammability. wiley-vch.de
Interdisciplinary Research at the Interface of Organosilicon Chemistry and Other Fields
The unique properties of organosilicon compounds are driving their exploration in fields beyond traditional chemistry. rsc.org The incorporation of silicon into organic molecules can significantly alter their physicochemical properties, opening up new avenues in medicinal chemistry and bio-organosilicon chemistry. acs.orgacs.orgnih.gov
Future interdisciplinary research involving this compound could focus on:
Medicinal Chemistry: Replacing a carbon atom with a silicon atom (a "sila-substitution") in a drug candidate can modify its lipophilicity, metabolic stability, and binding affinity. acs.org The this compound scaffold could be elaborated into novel bioactive molecules. For example, the dichloromethyl group could be converted into other functionalities to mimic or replace parts of known pharmacophores, potentially leading to new drugs with improved properties. acs.orgnih.gov
Chemical Biology: Silicon-containing molecules can be used as probes to study biological processes. The kinetic lability of Si-O and Si-N bonds can be exploited for prodrug strategies or the design of targeted release systems. acs.org Derivatives of this compound could be developed as novel chemical tools for such applications.
Catalysis: The silicon atom's ability to form hypercoordinate species can be exploited in catalyst design. rsc.orgsoci.org Research could explore the synthesis of novel ligands or organometallic complexes derived from this compound for use in asymmetric catalysis or other catalytic transformations.
The continued study of this compound and its derivatives is set to contribute significantly to the broader field of organosilicon chemistry, with potential impacts ranging from the development of advanced materials to the creation of new therapeutic agents.
Q & A
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and purity. Use Hansen solubility parameters (δD, δP, δH) to design solvent blends (e.g., hexane/CH₂Cl₂). Validate via dynamic light scattering (DLS) to detect aggregates. Reproduce results using ultra-dry solvents (Karl Fischer titration <50 ppm H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
